

# What are the chemical properties of 1-(2-Bromoethyl)-4-fluorobenzene?

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-fluorobenzene

Cat. No.: B029555

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An In-depth Technical Guide to the Chemical Properties of **1-(2-Bromoethyl)-4-fluorobenzene**

## Introduction

**1-(2-Bromoethyl)-4-fluorobenzene** (CAS No. 332-42-3) is a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique molecular architecture, featuring a fluorinated phenyl ring and a reactive bromoethyl side chain, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.<sup>[1][2]</sup> The presence of both fluorine and bromine atoms imparts distinct chemical properties that allow for selective transformations and the construction of tailored molecular frameworks.<sup>[2]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-(2-Bromoethyl)-4-fluorobenzene** for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The fundamental physicochemical properties of **1-(2-Bromoethyl)-4-fluorobenzene** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	References
CAS Number	332-42-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrF	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	203.05 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Clear colorless to light yellow liquid or low melting solid	<a href="#">[4]</a> <a href="#">[8]</a>
Boiling Point	100-104 °C at 15 mm Hg	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Density	1.4498 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Refractive Index (n <sub>20/D</sub> )	1.534	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Flash Point	200 °F (93.3 °C)	<a href="#">[4]</a> <a href="#">[7]</a>
Storage Temperature	Room Temperature, sealed in a dry place	<a href="#">[4]</a> <a href="#">[8]</a>

#### Synonyms:

- 1-Bromo-2-(4-fluorophenyl)ethane[\[2\]](#)
- 2-(4-Fluorophenyl)ethyl bromide[\[2\]](#)
- 4-Fluorophenethyl bromide[\[2\]](#)[\[7\]](#)
- Benzene, 1-(2-bromoethyl)-4-fluoro-[\[2\]](#)

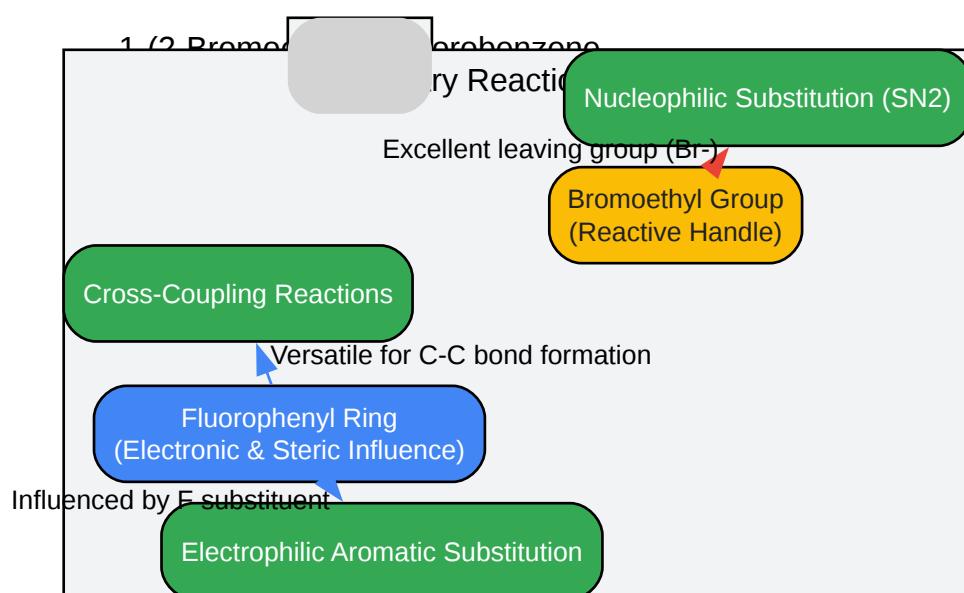
## Reactivity and Chemical Profile

The reactivity of **1-(2-Bromoethyl)-4-fluorobenzene** is dictated by the interplay of its two key structural features: the bromoethyl group and the fluorinated aromatic ring.[\[1\]](#)[\[2\]](#)

- **Bromoethyl Group:** The bromoethyl moiety serves as a primary site for nucleophilic substitution reactions.[\[1\]](#)[\[2\]](#) The carbon-bromine bond is relatively weak, making bromine an excellent leaving group.[\[2\]](#) This allows for the facile introduction of a wide range of functional groups (e.g., amines, alcohols, cyanides) to construct more complex molecules.

- Fluorophenyl Ring: The fluorine atom significantly influences the electronic properties of the benzene ring.[2] As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the ring.[2] Despite this, fluorine can also donate electron density through resonance, which typically directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution (EAS) reactions.[9][10] However, the bromoethyl group is the more reactive site for most synthetic transformations. The fluorophenyl ring can also participate in various cross-coupling reactions, which are fundamental in modern organic synthesis.[2]

This dual functionality makes **1-(2-Bromoethyl)-4-fluorobenzene** a valuable intermediate for creating complex molecular architectures with precisely tuned properties, which is highly desirable in drug discovery.[1] For instance, the incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target receptor.[1]



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Caption: Reactivity profile of **1-(2-Bromoethyl)-4-fluorobenzene**.

## Experimental Protocols

### Synthesis of **1-(2-Bromoethyl)-4-fluorobenzene**

A common and efficient method for the synthesis of **1-(2-Bromoethyl)-4-fluorobenzene** starts from 2-(4-fluorophenyl)ethanol.[2][4]

Reaction: 2-(4-fluorophenyl)ethanol → **1-(2-Bromoethyl)-4-fluorobenzene**

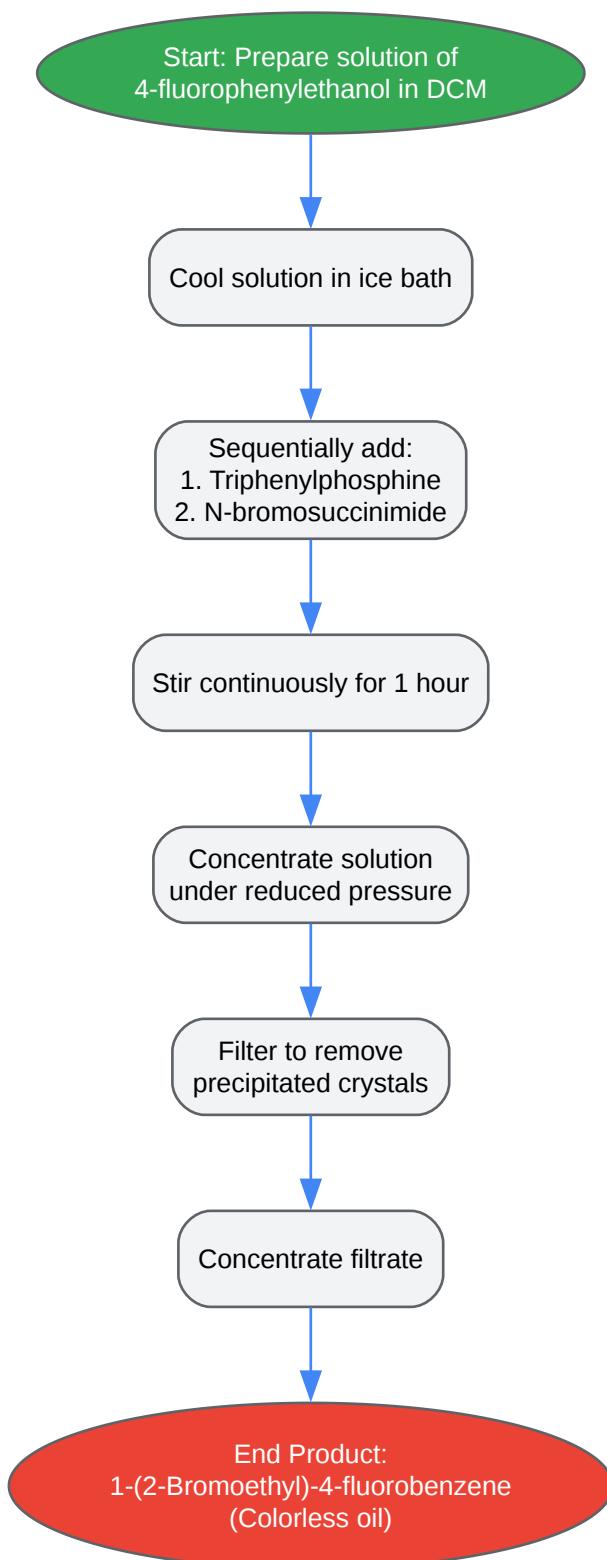
Materials and Reagents:

- 2-(4-fluorophenyl)ethanol (100 g)
- Triphenylphosphine (222 g)
- N-bromosuccinimide (NBS) (151 g)
- Dichloromethane (DCM) (1 L)
- Ice bath

Procedure:

- A solution of 2-(4-fluorophenyl)ethanol (100 g) in dichloromethane (1 L) is prepared in a suitable reaction vessel.[3][4]
- The vessel is cooled in an ice bath to maintain a low temperature.[3][4]
- Triphenylphosphine (222 g) is added to the solution, followed by the sequential addition of N-bromosuccinimide (151 g).[3][4]
- The reaction mixture is stirred continuously for 1 hour under cooling conditions.[3][4]
- Upon completion of the reaction, the resulting solution is concentrated under reduced pressure.[3][4]
- Precipitated crystals (triphenylphosphine oxide) are removed by filtration.[3][4]
- The filtrate is further concentrated to yield the target product, **1-(2-Bromoethyl)-4-fluorobenzene**, as a colorless oil (yield: 92%).[3][4]

Characterization: The product can be characterized by  $^1\text{H-NMR}$  spectroscopy (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  (ppm) 3.14 (2H, t,  $J = 8$  Hz), 3.54 (2H, t,  $J = 8$  Hz), 6.98-7.03 (2H, m), 7.15-7.18 (2H, m).[4]



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Caption: Synthesis workflow for **1-(2-Bromoethyl)-4-fluorobenzene**.

## Applications in Synthesis

**1-(2-Bromoethyl)-4-fluorobenzene** is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS).<sup>[1][4]</sup> Its ability to introduce the 4-fluorophenethyl moiety into a molecule is highly valuable for modulating pharmacological properties.<sup>[1]</sup> It has been used as an intermediate in the production of protein A mimetics and serotonin antagonists.<sup>[4]</sup>

## Safety and Handling

Appropriate safety precautions must be observed when handling **1-(2-Bromoethyl)-4-fluorobenzene**.

### Hazard Information:

- Hazard Codes: Xn (Harmful), N (Dangerous for the environment)<sup>[4]</sup>
- Risk Statements: R22 (Harmful if swallowed), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)<sup>[4]</sup>
- Safety Statements: S61 (Avoid release to the environment. Refer to special instructions/safety data sheets)<sup>[4]</sup>

### Handling and Personal Protective Equipment (PPE):

- Handle in a well-ventilated area or under a fume hood.<sup>[11]</sup>
- Wear appropriate personal protective equipment, including safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat.<sup>[12]</sup>
- Avoid contact with skin and eyes.<sup>[12]</sup> Causes skin and eye irritation.<sup>[12][13]</sup>
- Keep away from heat, sparks, and open flames.<sup>[13]</sup>
- Store in a cool, dry place in a tightly sealed container.<sup>[8][11]</sup>

### Spill and Disposal:

- In case of a spill, absorb with an inert material and place in a suitable container for disposal. [\[14\]](#)
- Dispose of contents and container in accordance with local, regional, and national regulations. [\[11\]](#)

This technical guide provides a detailed overview of the chemical properties and handling of **1-(2-Bromoethyl)-4-fluorobenzene**. Its versatile reactivity and importance as a synthetic intermediate underscore its role in modern chemical research and drug development.

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